

An In-depth Technical Guide to the Chemical Properties of Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Metaldehyde-d16**, a deuterated analog of the molluscicide Metaldehyde. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical and Physical Properties

Metaldehyde-d16 is the isotopically labeled version of Metaldehyde, where all 16 hydrogen atoms have been replaced with deuterium. This labeling is particularly useful in analytical studies, such as mass spectrometry, to serve as an internal standard for the quantification of Metaldehyde.[1] The physical and chemical properties are summarized in the table below. Properties for the non-deuterated form, Metaldehyde, are included for comparison where specific data for the d16 analog is not available.

Property	Metaldehyde-d16	Metaldehyde	Source
IUPAC Name	2,4,6,8-tetradeuterio- 2,4,6,8- tetrakis(trideuteriomet hyl)-1,3,5,7- tetraoxocane	r-2,c-4,c-6,c-8- tetramethyl-1,3,5,7- tetroxocane	[2][3]
Molecular Formula	C ₈ D ₁₆ O ₄	C8H16O4	[4][5]
Molecular Weight	192.31 g/mol	176.21 g/mol	_
CAS Number	1219805-73-8	108-62-3	_
Appearance	-	White crystalline solid/powder	
Odor	-	Menthol-like	-
Melting Point	-	246 °C (decomposes)	-
Boiling Point	-	Sublimes at 110-120 °C	_
Density	-	1.27 g/cm³ at 20 °C	-
Purity	≥98%	-	

Solubility and Stability

Solubility: Data specific to **Metaldehyde-d16** is limited, but its solubility is expected to be very similar to that of Metaldehyde. Metaldehyde is sparingly soluble in water (0.2 g/L at 17°C, 260 mg/L at 30°C). It is very soluble in benzene and chloroform, readily soluble in methanol, fairly soluble in toluene, and slightly soluble in ethanol. It is insoluble in acetic acid. For research purposes, it has been noted to be soluble in DMSO at a concentration of 1 mg/mL with sonication recommended.

Stability: Metaldehyde is stable under normal conditions. However, it undergoes depolymerization to acetaldehyde upon heating, which begins slowly and accelerates rapidly above 80°C, being complete above 200°C. In the stomach, it undergoes partial hydrolysis in the presence of acid to produce acetaldehyde.

Experimental Protocols

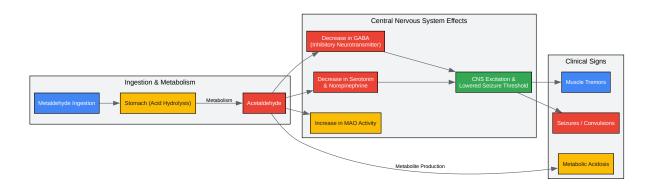
3.1. Synthesis of Metaldehyde

While a specific protocol for **Metaldehyde-d16** is not readily available in the provided search results, the general synthesis involves the polymerization of its corresponding monomer, Acetaldehyde-d4, under acidic conditions. The synthesis for unlabeled Metaldehyde is as follows:

- Reaction: Acetaldehyde is polymerized in the presence of an acid catalyst at low temperatures.
- Procedure Outline:
 - Acetaldehyde is cooled to approximately -15°C.
 - An acid catalyst (e.g., a mixture of phosphoric and sulfuric acid, or a heteropolyacid) is added dropwise while maintaining the temperature below 10°C.
 - The reaction mixture is stirred for a period (e.g., 1 hour) at a controlled temperature (e.g., -5 to 5°C).
 - The resulting solid Metaldehyde is isolated by filtration.
 - The solid is then washed and dried to yield the final product.
- Note: The synthesis of Metaldehyde-d16 would require the use of Acetaldehyde-d4 as the starting material. The unreacted monomer and the liquid trimer, paraldehyde, can be recovered from the filtrate and depolymerized back to acetaldehyde for reuse.
- 3.2. Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Metaldehyde-d16 is frequently used as an internal standard for the accurate quantification of Metaldehyde in biological and environmental samples.

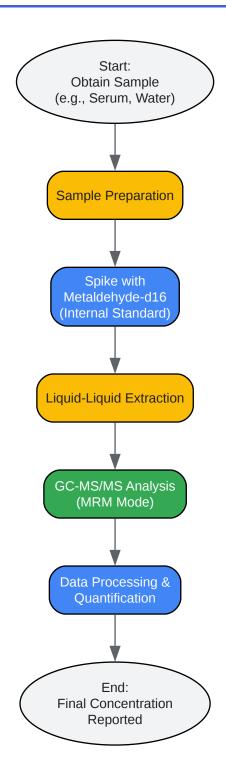
- Sample Preparation (Serum):
 - A liquid-liquid extraction is performed on the serum sample.


- Metaldehyde-d16 is added as an internal standard to improve accuracy.
- Instrumentation: A gas chromatograph coupled with a tandem quadrupole mass spectrometer (GC-MS/MS) is used for analysis.
- Methodology: The analysis is typically carried out using a Multiple Reaction Monitoring (MRM) method for high sensitivity and selectivity.
- Results: This method allows for a low limit of quantitation (LOQ) for Metaldehyde, for instance, 7.3 ± 1.4 ng/mL in serum, with a linear range of 1-250 ng/mL.

Toxicology and Biological Effects

The toxicological properties of **Metaldehyde-d16** are expected to be identical to those of Metaldehyde. Ingestion leads to central nervous system effects.

- Mechanism of Action: The precise mechanism of toxicity is not fully understood. It is known
 that Metaldehyde is partially hydrolyzed to acetaldehyde in the stomach. The toxic effects
 are attributed to both Metaldehyde and acetaldehyde. Key neurochemical changes include:
 - Decreased GABA: A reduction in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to CNS excitation and convulsions.
 - Altered Serotonin and Norepinephrine: Decreased levels of serotonin (5hydroxytryptamine) and norepinephrine, which lowers the seizure threshold.
 - Increased Monoamine Oxidase (MAO) Activity: This further contributes to the alteration of neurotransmitter levels.
- Metabolism: After absorption from the GI tract, Metaldehyde is rapidly metabolized. Both Metaldehyde and its metabolite, acetaldehyde, are eventually excreted in the urine.


Click to download full resolution via product page

Caption: Proposed toxicological pathway of Metaldehyde following ingestion.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Metaldehyde in a given sample, utilizing **Metaldehyde-d16** as an internal standard.

Click to download full resolution via product page

Caption: General workflow for Metaldehyde analysis using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metaldehyde-d16 | C8H16O4 | CID 139024050 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP METALDEHYDE [extoxnet.orst.edu]
- 4. achemtek.com [achemtek.com]
- 5. Metaldehyde Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
 of Metaldehyde-d16]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12379955#what-are-the-chemical-properties-ofmetaldehyde-d16]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com